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molecular formula C11H13NO2S B8446271 (5-Mercapto-2,3-Dihydro-Indol-1-Yl)-Acetic Acid Methyl Ester

(5-Mercapto-2,3-Dihydro-Indol-1-Yl)-Acetic Acid Methyl Ester

Cat. No. B8446271
M. Wt: 223.29 g/mol
InChI Key: HTNHXDRCGSBFSY-UHFFFAOYSA-N
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Patent
US06867224B2

Procedure details

Compound 25B (1.05 g, 4.2 mmol) was refluxed in a solution of water (2 ml), methanol (20 ml) and mercaptoacetic acid (1.2 g, 13 mmol) for 3 h. The solvent was removed under the vacuo, and the crude product was passed a short silica gel chromatography to give 25C in 95% yield.
Name
Compound 25B
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([S:14]C#N)=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.O.SCC(O)=O>CO>[CH3:1][O:2][C:3](=[O:17])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([SH:14])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
Compound 25B
Quantity
1.05 g
Type
reactant
Smiles
COC(CN1CCC2=CC(=CC=C12)SC#N)=O
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
1.2 g
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under the vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CN1CCC2=CC(=CC=C12)S)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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